molecular formula C19H24N2O7S3 B2713286 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-44-1

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2713286
CAS No.: 898408-44-1
M. Wt: 488.59
InChI Key: HIVHADVKZZOYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 3,4-dimethoxyphenylsulfonyl moiety at position 8 and a thiophen-2-ylsulfonyl group at position 2. This dual sulfonation confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in receptor-targeted drug design. Its structural complexity arises from the spirocyclic framework, which imposes conformational constraints that may enhance binding specificity compared to linear analogs.

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7S3/c1-26-16-6-5-15(14-17(16)27-2)30(22,23)20-9-7-19(8-10-20)21(11-12-28-19)31(24,25)18-4-3-13-29-18/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVHADVKZZOYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of spiro compounds. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated molecular architecture characterized by multiple functional groups, including sulfonyl and oxa moieties. The presence of these groups contributes to its chemical reactivity and potential interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C22H28N2O7S2
Molecular Weight 492.60 g/mol
CAS Number 898408-13-4

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, it has been suggested that the compound may inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation .

Enzyme Inhibition Studies

  • Soluble Epoxide Hydrolase (sEH) Inhibition :
    • Study Findings : Research indicates that derivatives based on diazaspiro[4.5]decane exhibit potent inhibitory effects on sEH, leading to reduced blood pressure in hypertensive models .
    • Mechanism : The compound likely binds to the active site of sEH, preventing its enzymatic activity.
  • Other Potential Targets :
    • The compound may also interact with various G-protein coupled receptors (GPCRs), which are crucial in many physiological processes .

Anticancer Properties

Recent investigations into the anticancer potential of spiro compounds have highlighted their ability to inhibit tumor cell migration and invasion. The unique structural features of this compound suggest it could be effective against various cancer types.

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound can significantly reduce cell viability in several cancer cell lines by inducing apoptosis.
  • In Vivo Studies :
    • Animal models have shown promising results where administration of this compound led to a decrease in tumor size and metastasis .

Safety and Toxicity

While the biological activities are promising, safety assessments are critical for any therapeutic application. Toxicological studies need to be conducted to evaluate the compound's safety profile and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related spirocyclic sulfonamides, emphasizing substituent effects, physicochemical properties, and reported bioactivity.

Structural and Physicochemical Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 3,4-Dimethoxyphenylsulfonyl (C8), thiophen-2-ylsulfonyl (C4) C19H23N2O7S3 487.59 High polarity due to dual sulfonyl groups; moderate solubility in DMSO .
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 903306-61-6) 4-Methoxyphenylsulfonyl (C4), methylsulfonyl (C8) C15H22N2O6S2 390.47 Reduced steric bulk compared to thiophene analog; higher logP (1.8) .
4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1172931-63-3) Thiophen-2-ylsulfonyl (C4), unsubstituted at C8 C11H14N2O4S2 302.37 Lower molecular weight; limited solubility in polar solvents due to asymmetry .

Research Findings and Limitations

  • Solubility Challenges : Dual sulfonyl groups in the target compound may reduce aqueous solubility, necessitating formulation optimization (e.g., PEG-based carriers) .
  • Data Gaps: No in vivo pharmacokinetic or toxicity data are available for the target compound, limiting translational assessments.

Q & A

Basic: What synthetic strategies are recommended for preparing 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

Methodological Answer:
The synthesis typically involves sequential sulfonylation of the spirodiamine precursor. A validated approach includes:

  • Step 1: Reacting the 1-oxa-4,8-diazaspiro[4.5]decane core with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Introducing the thiophen-2-ylsulfonyl group via a second sulfonylation step using thiophene-2-sulfonyl chloride.
  • Workup: Neutralize excess reagents with saturated sodium bicarbonate, extract with dichloromethane, and purify via silica chromatography (eluent: DCM/MeOH 9:1) .

Basic: How can spectroscopic techniques (NMR, MS, HPLC) validate the structure and purity of this compound?

Methodological Answer:

  • NMR: Use 1^1H and 13^13C NMR to confirm substitution patterns. Key signals include aromatic protons from dimethoxyphenyl (δ 6.8–7.2 ppm) and thiophene (δ 7.3–7.5 ppm), plus spirocyclic CH2_2 groups (δ 1.8–3.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H]+^+ (calculated for C23_{23}H25_{25}N2_2O7_7S2_2: 529.11).
  • HPLC Purity: Use a C18 column with UV detection (254 nm) and acetonitrile/water gradient to confirm >95% purity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified sulfonyl groups (e.g., halogenated aryl, alkylthiophene) to assess electronic/steric effects .
  • Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC50_{50}/EC50_{50} determination).
  • Theoretical Framework: Link results to computational models (e.g., molecular docking) to rationalize activity trends .

Advanced: How to address contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Controlled Experiments: Measure solubility in DMSO, water, and ethanol under standardized conditions (25°C, 24h equilibration).
  • Analytical Validation: Use HPLC to quantify dissolved compound and rule out degradation.
  • Data Reconciliation: Apply Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .

Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?

Methodological Answer:

  • Degradation Studies: Conduct hydrolysis/photolysis experiments (pH 4–9, UV light) with LC-MS monitoring to identify breakdown products .
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation of sulfonyl chloride intermediates.
  • Waste Disposal: Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .

Advanced: How to optimize reaction yields in large-scale sulfonylation steps?

Methodological Answer:

  • Process Parameters: Optimize stoichiometry (1.1:1 sulfonyl chloride:amine), temperature (0–25°C), and mixing efficiency (mechanical stirring > magnetic).
  • Quality Control: Implement in-line FTIR to monitor reaction progress and reduce byproduct formation .

Advanced: How to resolve spectral overlaps in 1^11H NMR for structurally similar analogs?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC to assign 13^13C-coupled protons and NOESY to differentiate spatial proximity of substituents.
  • Deuterated Solvents: Switch from CDCl3_3 to DMSO-d6_6 to enhance resolution of aromatic protons .

Basic: What chromatographic methods separate this compound from its synthetic byproducts?

Methodological Answer:

  • TLC Screening: Use silica plates with DCM/MeOH (95:5) to monitor reaction progress (Rf_f ~0.4).
  • Prep-HPLC: Employ a C18 column with isocratic elution (60% acetonitrile/40% water + 0.1% TFA) for bulk purification .

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

  • Target Hypothesis: Align with spirocyclic compounds’ known bioactivity (e.g., kinase inhibition, CNS targets) .
  • Mechanistic Studies: Pair SAR data with transcriptomic/proteomic profiling to identify novel pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.